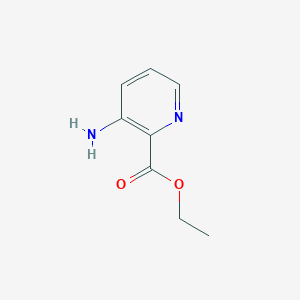![molecular formula C8H10N2O B028071 Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) CAS No. 106782-22-3](/img/structure/B28071.png)
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. It may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
In conclusion, Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential uses and applications in scientific research.
Synthesemethoden
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is synthesized using a reaction between pyridine-4-carbaldehyde and ethylenediamine in the presence of a catalyst. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been studied extensively for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
106782-22-3 |
|---|---|
Produktname |
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-(pyridin-4-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
GWEMVYHONNELBW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCCO |
Kanonische SMILES |
C1=CN=CC=C1C=NCCO |
Synonyme |
Ethanol, 2-[(4-pyridinylmethylene)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)
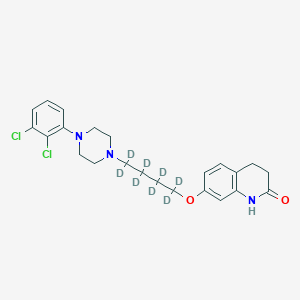
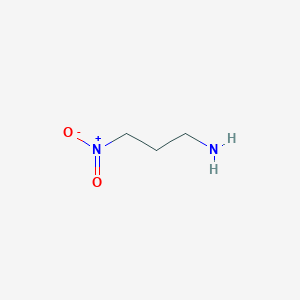
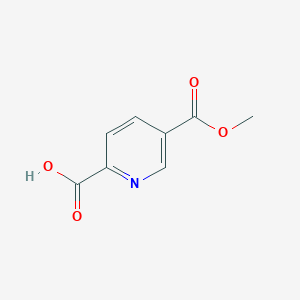
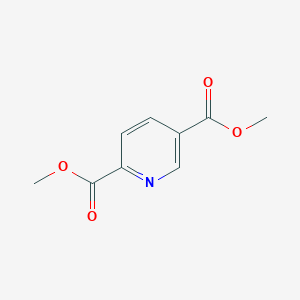

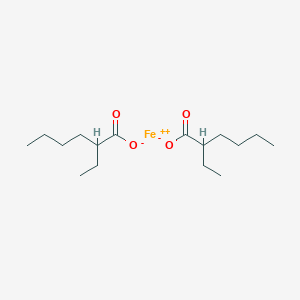
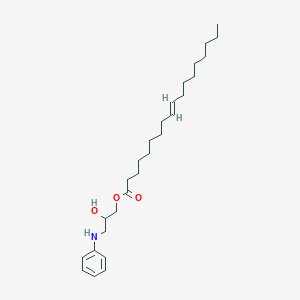
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
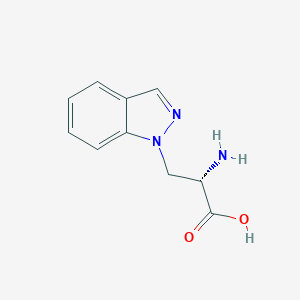
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
